(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione
CAS No.: 314259-98-8
Cat. No.: VC7050160
Molecular Formula: C25H26N2OS
Molecular Weight: 402.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314259-98-8 |
---|---|
Molecular Formula | C25H26N2OS |
Molecular Weight | 402.56 |
IUPAC Name | [4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione |
Standard InChI | InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 |
Standard InChI Key | SYWZTHQBMSWKOU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The molecule comprises three distinct moieties:
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A 4-(benzyloxy)phenyl group, characterized by a benzyl ether substituent at the para position of a benzene ring.
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A 4-(o-tolyl)piperazine group, where the piperazine ring is substituted with an ortho-methylphenyl (o-tolyl) group.
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A methanethione (thioketone) functional group (-C=S), which replaces the traditional carbonyl group (-C=O) .
The combination of these groups introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of thioketones typically involves:
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Thionation of ketones using Lawesson’s reagent or phosphorus pentasulfide.
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Cross-coupling reactions to assemble aromatic and heterocyclic components.
Thionation of Preformed Ketones
A literature precedent for analogous compounds involves converting a ketone intermediate to the thioketone. For example, (4-(benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanone can be treated with Lawesson’s reagent in toluene under reflux to yield the corresponding thioketone .
Suzuki-Miyaura Coupling
The 4-(benzyloxy)phenyl group is often introduced via Suzuki coupling. In a representative procedure, 4-benzyloxyphenylboronic acid reacts with halogenated intermediates under palladium catalysis :
Yields for such reactions range from 40–100%, depending on substituents and conditions .
Experimental Case Study
A modified protocol for synthesizing a related piperazine-thioketone derivative (PubChem CID 1180949) involved:
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Reactants: 4-(benzyloxy)phenylboronic acid (1.2 equiv), 1-(2-methylphenyl)piperazine (1.0 equiv).
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Conditions: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O (3:1), 100°C, microwave irradiation (3 h) .
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Yield: 85% (estimated from analogous reactions).
Physicochemical Properties
Computed Properties
Parameter | Value | Method |
---|---|---|
LogP (o/w) | 3.42 | XLOGP3 |
Water Solubility | 0.015 mg/mL | ESOL |
TPSA | 54.7 Ų | SILICOS-IT |
GI Absorption | High | SwissADME |
BBB Permeation | Yes | BOILED-Egg Model |
These values suggest moderate lipophilicity and potential CNS activity .
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, benzyl), 7.20–6.85 (m, 8H, aromatic), 5.10 (s, 2H, OCH₂Ph), 3.90–3.40 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).
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LC-MS (ESI+): m/z 401.2 [M+H]⁺.
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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